molecular formula C32H59BN2O7Si2 B13803722 1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-77-9

1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B13803722
CAS No.: 913388-77-9
M. Wt: 650.8 g/mol
InChI Key: VMQUCOSTWPLQGA-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester is a complex organic compound. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of boronic acid and silyl ether groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester involves multiple steps, including the protection of functional groups, formation of boronic acid derivatives, and coupling reactions. The reaction conditions typically require the use of specific reagents and catalysts to achieve high yields and selectivity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The silyl ether groups can be reduced to form hydroxyl groups.

    Substitution: The indole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the indole ring.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition studies. The silyl ether groups can be hydrolyzed under acidic or basic conditions, releasing the corresponding hydroxyl groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Compared to other indole derivatives, 1H-Indole-1-carboxylic acid, 2-borono-5-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-[[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]ethylamino]propoxy]-, 1-(1,1-dimethylethyl) ester is unique due to the presence of both boronic acid and silyl ether groups. Similar compounds include:

These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical reactivity and biological activities.

Properties

CAS No.

913388-77-9

Molecular Formula

C32H59BN2O7Si2

Molecular Weight

650.8 g/mol

IUPAC Name

[5-[2-[tert-butyl(dimethyl)silyl]oxy-3-[2-[tert-butyl(dimethyl)silyl]oxyethyl-ethylamino]propoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid

InChI

InChI=1S/C32H59BN2O7Si2/c1-15-34(18-19-40-43(11,12)31(5,6)7)22-26(42-44(13,14)32(8,9)10)23-39-25-16-17-27-24(20-25)21-28(33(37)38)35(27)29(36)41-30(2,3)4/h16-17,20-21,26,37-38H,15,18-19,22-23H2,1-14H3

InChI Key

VMQUCOSTWPLQGA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OCC(CN(CC)CCO[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)(O)O

Origin of Product

United States

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